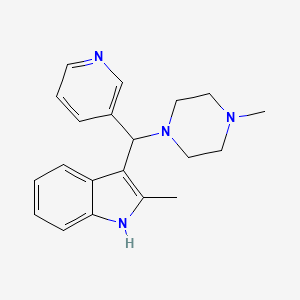

2-methyl-3-((4-methylpiperazin-1-yl)(pyridin-3-yl)methyl)-1H-indole

Description

2-Methyl-3-((4-methylpiperazin-1-yl)(pyridin-3-yl)methyl)-1H-indole is a heterocyclic compound featuring an indole core substituted at the 3-position with a hybrid group comprising pyridin-3-yl and 4-methylpiperazinyl moieties. Its molecular formula is C₂₁H₂₅N₅, with a molecular weight of 347.46 g/mol. The compound’s synthesis typically involves multi-step reactions, including nucleophilic substitutions and coupling strategies, as seen in structurally related indole derivatives .

Properties

IUPAC Name |

2-methyl-3-[(4-methylpiperazin-1-yl)-pyridin-3-ylmethyl]-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4/c1-15-19(17-7-3-4-8-18(17)22-15)20(16-6-5-9-21-14-16)24-12-10-23(2)11-13-24/h3-9,14,20,22H,10-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORIBYXUGQOLVKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C(C3=CN=CC=C3)N4CCN(CC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of 2-methyl-3-((4-methylpiperazin-1-yl)(pyridin-3-yl)methyl)-1H-indole is the PDGF receptor tyrosine kinase . This receptor plays a crucial role in cell proliferation, differentiation, and migration, making it a significant target in the treatment of diseases such as cancer.

Mode of Action

This compound acts as an inhibitor of the PDGF receptor tyrosine kinase . By binding to this receptor, it prevents the activation of the receptor’s kinase activity, thereby inhibiting the downstream signaling pathways that lead to cell proliferation and migration.

Biochemical Pathways

The inhibition of the PDGF receptor tyrosine kinase affects several biochemical pathways. Primarily, it disrupts the RAS/MAPK pathway , which is involved in cell proliferation and differentiation. By inhibiting this pathway, the compound can prevent the uncontrolled growth of cells, a hallmark of many types of cancer.

Comparison with Similar Compounds

Data Table: Structural and Pharmacological Comparison

Key Findings and Implications

- Heterocyclic Core Impact : Indole derivatives generally exhibit better solubility and CNS activity than thiazole or imidazopyridine counterparts, though the latter may offer stronger π-stacking in kinase pockets .

- Clinical Precedents : Masupirdine’s advancement to Phase III underscores the therapeutic viability of 4-methylpiperazinyl-indole scaffolds, warranting further exploration of the target compound’s pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.